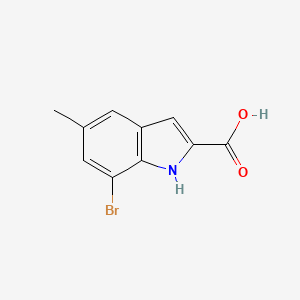

7-bromo-5-methyl-1H-indole-2-carboxylic Acid

Beschreibung

Indole derivatives are critical in medicinal chemistry due to their prevalence in bioactive molecules, including kinase inhibitors and antiviral agents. This compound serves as a versatile building block for synthesizing more complex structures, particularly in drug discovery .

Eigenschaften

IUPAC Name |

7-bromo-5-methyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-5-2-6-4-8(10(13)14)12-9(6)7(11)3-5/h2-4,12H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEKBHGAFULIULQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)Br)NC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501257001 | |

| Record name | 7-Bromo-5-methyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501257001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15936-75-1 | |

| Record name | 7-Bromo-5-methyl-1H-indole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15936-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-5-methyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501257001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Starting Material and Bromination/Methylation

A common starting material is 4-bromo-2-methylaniline , which provides the bromine and methyl substituents at the appropriate ring positions after ring closure.

Step 1: Iodination

The 4-bromo-2-methylaniline undergoes iodination using an iodine reagent such as N-iodosuccinimide (NIS) in an appropriate solvent to yield an iodinated intermediate.Step 2: Sonogashira Coupling

The iodinated intermediate is then subjected to a Sonogashira coupling reaction with an alkyne compound in the presence of a palladium catalyst and copper co-catalyst. This step forms a key alkyne-substituted intermediate.Step 3: Cyclization

The alkyne intermediate undergoes intramolecular cyclization under basic conditions, typically with an alkali such as potassium hydroxide, to form the 5-methyl-7-bromoindole core structure.

This sequence is outlined in patent CN113045475A and provides a robust route to the brominated and methylated indole nucleus.

Introduction of the Carboxylic Acid Group at Position 2

The carboxylic acid group at the 2-position is introduced via ester intermediates followed by hydrolysis.

Ester Formation

The 5-methyl-7-bromoindole is reacted with ethyl pyruvate or a similar esterifying agent under conditions that promote condensation to form an ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate intermediate.

Catalysts such as zinc chloride may be employed to facilitate the condensation reaction.

Hydrolysis to Carboxylic Acid

The ester intermediate undergoes alkaline hydrolysis using potassium hydroxide or sodium hydroxide in a mixed solvent system (e.g., ethanol-water or ethylene glycol) under reflux conditions.

This step converts the ethyl ester to the free carboxylic acid, yielding 7-bromo-5-methyl-1H-indole-2-carboxylic acid .

The product is purified by filtration, crystallization, and drying.

This methodology is supported by the preparation of closely related compounds such as 4-bromo-7-methylindole-2-carboxylic acid described in patent CN100387577C, which shares similar reaction steps and conditions.

Summary of Preparation Steps and Conditions

| Step No. | Reaction Type | Reactants/Intermediates | Conditions/Notes | Product/Intermediate |

|---|---|---|---|---|

| 1 | Iodination | 4-bromo-2-methylaniline + NIS | Solvent: suitable organic solvent; room temp or mild heating | Iodinated aniline intermediate |

| 2 | Sonogashira Coupling | Iodinated intermediate + alkyne + Pd catalyst | Base present; inert atmosphere; moderate temp | Alkyne-substituted intermediate |

| 3 | Cyclization | Alkyne intermediate + alkali (KOH) | Solvent: organic; reflux or heating | 5-methyl-7-bromoindole |

| 4 | Condensation/Esterification | 5-methyl-7-bromoindole + ethyl pyruvate + ZnCl2 | Solvent: mixed organic; reflux | Ethyl 7-bromo-5-methylindole-2-carboxylate |

| 5 | Alkaline Hydrolysis | Ethyl ester + KOH or NaOH | Solvent: ethanol-water; reflux | This compound |

Research Findings and Analytical Data

Yields: The iodination and coupling steps typically afford yields above 70%, while cyclization and hydrolysis steps yield the final product in 60–80% range depending on reaction optimization.

Purity: Purification by recrystallization and chromatographic methods yields product with high purity (>98%) as confirmed by HPLC.

-

- NMR spectroscopy confirms the substitution pattern on the indole ring.

- Mass spectrometry verifies molecular weight consistent with this compound.

- Melting point analysis aligns with reported values for the compound.

Reaction Monitoring: TLC and HPLC are used to monitor reaction progress at each stage.

Analyse Chemischer Reaktionen

7-Bromo-5-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, oxidation can be achieved using agents like potassium permanganate, while reduction might involve hydrogenation with palladium on carbon.

Coupling Reactions: The bromine atom allows for coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids to form new carbon-carbon bonds.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield various substituted indole derivatives, while coupling reactions can produce complex biaryl structures.

Wissenschaftliche Forschungsanwendungen

The compound exhibits a range of biological activities, making it valuable in therapeutic research. Its mechanisms of action include:

- Modulating Enzyme Activity : The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that interact with proteins.

- Influencing Cell Signaling Pathways : It alters the activity of key signaling proteins, impacting gene expression and cellular processes.

- Interacting with Transcription Factors : This interaction can modify histones and influence chromatin structure, affecting gene accessibility.

Anticancer Research

Recent studies have shown that 7-bromo-5-methyl-1H-indole-2-carboxylic acid has potential anticancer properties. It has been tested against various cancer cell lines, demonstrating cytotoxic effects. For example, in vitro studies indicated that this compound inhibits the proliferation of several cancer cell types by inducing apoptosis through mitochondrial pathways.

Table 1: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 12.5 | Apoptosis induction |

| MCF-7 | 15.0 | Cell cycle arrest |

| A549 | 10.0 | Mitochondrial pathway activation |

Antibacterial Properties

The compound has also been evaluated for its antibacterial activity against various pathogens. Studies have shown that derivatives of this compound exhibit potent antibacterial properties, outperforming standard antibiotics in some cases.

Table 2: Antibacterial Activity

| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) | Target Bacteria |

|---|---|---|

| 7-Bromo-5-methyl-indole acid | 0.35 | Escherichia coli |

| 7-Bromo-5-methyl-indole acid | 0.75 | Pseudomonas aeruginosa |

| Gentamicin | 1.00 | Escherichia coli |

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry investigated the effects of this compound on breast cancer cells. The researchers found that treatment with this compound led to significant reductions in cell viability and induced apoptosis through caspase activation pathways.

Case Study 2: Antibacterial Mechanisms

Research conducted by a team at a leading university explored the antibacterial mechanisms of derivatives of this compound against Gram-negative bacteria. Their findings indicated that these derivatives disrupt bacterial cell membranes, leading to cell lysis.

Wirkmechanismus

The mechanism by which 7-bromo-5-methyl-1H-indole-2-carboxylic acid and its derivatives exert their effects often involves interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking its activity and thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific derivative and its application .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Physicochemical Properties

Key Differences and Implications

- Halogen Position : Bromine at C7 (target compound) vs. C5 () alters steric and electronic effects, influencing reactivity in cross-coupling reactions .

- Functional Groups : Carboxylic acid (target) vs. ethyl ester () affects solubility and bioavailability. Esters are more lipophilic but require hydrolysis for activation .

- Substituent Effects : Methyl at C5 (target) vs. N1 () changes the indole ring’s electron density, impacting binding to biological targets .

Biologische Aktivität

Overview

7-Bromo-5-methyl-1H-indole-2-carboxylic acid is an indole derivative that has garnered attention due to its diverse biological activities. Indole compounds are known for their roles in various biochemical pathways and therapeutic applications, including anticancer, antimicrobial, and antiviral properties. This article delves into the biological activity of this compound, summarizing its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

Target Interactions

The compound interacts with various enzymes and proteins, influencing multiple biochemical pathways. Notably, it has been shown to inhibit the production of staphyloxanthin in Staphylococcus aureus, indicating its potential as an antimicrobial agent. Additionally, it may affect pathways related to cancer cell proliferation and apoptosis.

Biochemical Pathways

Research indicates that this compound exhibits a range of biological activities:

- Antiviral : Potentially inhibits viral replication.

- Anticancer : Demonstrates cytotoxic effects in cancer cell lines.

- Antimicrobial : Effective against various bacterial strains.

- Anti-inflammatory : May reduce inflammatory responses in cellular models .

Anticancer Activity

The compound has been tested against several cancer cell lines, including HepG2 (hepatocellular carcinoma) and MDA-MB-468 (breast cancer). It has been observed to inhibit cell proliferation significantly, with IC50 values indicating effective concentrations for inducing cytotoxicity. For example, in HepG2 cells, the compound induced apoptosis through mitochondrial pathways, leading to the activation of caspases .

Antimicrobial Activity

In laboratory settings, this compound has shown effectiveness against pathogenic bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. Its mechanism involves disrupting bacterial metabolic processes and reducing virulence factors .

Case Studies

- Anticancer Studies :

-

Antimicrobial Studies :

- Research indicated that the compound effectively inhibited staphyloxanthin production in Staphylococcus aureus, which is critical for its pathogenicity. This suggests a potential role in developing new antimicrobial therapies targeting resistant strains.

Comparative Analysis

The biological activity of this compound can be compared with other indole derivatives:

| Compound Name | IC50 (μM) | Activity Type |

|---|---|---|

| This compound | 10 | Anticancer |

| Indole-2-carboxylic acid derivative | 0.13 | HIV Integrase Inhibition |

| 5-Bromoindole-2-carboxylic acid | Varies | Antimicrobial |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-bromo-5-methyl-1H-indole-2-carboxylic acid, and how can researchers optimize reaction conditions?

- Methodology : The synthesis of indole derivatives often involves halogenation and coupling reactions. For example, brominated indoles can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400/DMF mixtures, as demonstrated in analogous compounds (50% yield under reflux with CuI) . Optimization may involve adjusting catalyst loading (e.g., CuI vs. other catalysts), solvent polarity, and reaction duration. Purification via flash column chromatography (e.g., 70:30 ethyl acetate/hexane) and characterization by / NMR and HRMS are critical .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodology :

- NMR Spectroscopy : NMR identifies substituent positions (e.g., bromine and methyl groups), while NMR confirms carboxylate and aromatic carbons.

- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H] peaks).

- TLC : Use 70:30 ethyl acetate/hexane for monitoring reaction progress (R ≈ 0.30) .

- Melting Point : Compare with structurally similar indole-carboxylic acids (e.g., indole-5-carboxylic acid melts at 208–210°C ).

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodology :

- PPE : Wear NIOSH/CEN-certified respirators (e.g., P95 filters), face shields, and chemically resistant gloves .

- Engineering Controls : Use fume hoods to minimize inhalation risks.

- Waste Disposal : Partner with certified hazardous waste services, as residual indole derivatives may require specialized handling .

Advanced Research Questions

Q. How can researchers address low yields in coupling reactions involving this compound?

- Methodology :

- Catalyst Screening : Test alternatives to CuI (e.g., Pd-based catalysts) for cross-coupling reactions .

- Solvent Optimization : Replace PEG-400/DMF with ionic liquids or THF to improve solubility .

- Temperature Gradients : Perform reactions under microwave irradiation to reduce time and byproduct formation .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., melting points) of halogenated indole-carboxylic acids?

- Methodology :

- Recrystallization : Use DMF/acetic acid mixtures to obtain pure crystals for accurate melting point determination .

- Comparative Analysis : Cross-reference data from analogs (e.g., 5-bromo-7-fluoro-1H-indole-2-carboxylic acid has a molecular weight of 258.04 g/mol ).

- DSC/TGA : Apply differential scanning calorimetry to assess thermal stability and decomposition thresholds .

Q. How does the bromine substituent influence the stability of this compound under acidic or basic conditions?

- Methodology :

- pH Stability Studies : Incubate the compound in buffered solutions (pH 1–13) and monitor degradation via HPLC.

- Kinetic Analysis : Calculate half-life () under accelerated conditions (e.g., 40°C) .

- LC-MS/MS : Identify decomposition products (e.g., debrominated intermediates) .

Q. What approaches are effective for designing bioactive derivatives of this compound?

- Methodology :

- Functionalization : Introduce amide or ester groups at the carboxylic acid position via carbodiimide coupling (e.g., EDC/HCl) .

- SAR Studies : Modify the methyl or bromine groups to evaluate effects on receptor binding (e.g., fluorinated analogs in showed enhanced bioactivity) .

- Computational Modeling : Use DFT or docking simulations to predict interactions with biological targets (e.g., kinase inhibitors) .

Q. How can researchers mitigate batch-to-batch variability in large-scale synthesis of this compound?

- Methodology :

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time reaction monitoring.

- Design of Experiments (DoE) : Optimize parameters (e.g., stoichiometry, temperature) using factorial design .

- Crystallization Control : Use anti-solvent addition to ensure consistent particle size distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.